molecular formula C17H17NO5 B3159972 N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide CAS No. 865659-15-0

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide

Cat. No.: B3159972
CAS No.: 865659-15-0
M. Wt: 315.32 g/mol
InChI Key: XNJAHNGWDNGJEG-UHFFFAOYSA-N
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Description

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide is a complex organic compound characterized by its indenyl and furamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide typically involves multiple steps, starting with the formation of the indenyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the ethoxy and methoxy groups, followed by the attachment of the furamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: Biologically, N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may have applications in the development of new therapeutic agents, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism by which N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities with the indenyl core of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide.

  • Furamide derivatives: Compounds containing the furamide group are structurally related and may exhibit similar biological activities.

Uniqueness: this compound stands out due to its specific combination of ethoxy and methoxy groups on the indenyl core, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-3-22-16-8-11-10(7-15(16)21-2)12(9-13(11)19)18-17(20)14-5-4-6-23-14/h4-8,12H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAHNGWDNGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148218
Record name N-(5-Ethoxy-2,3-dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865659-15-0
Record name N-(5-Ethoxy-2,3-dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Ethoxy-2,3-dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide
Reactant of Route 2
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide
Reactant of Route 3
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide
Reactant of Route 4
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide
Reactant of Route 5
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide

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